

comparative study of different synthetic routes to 5,9-Dioxodecanoic acid

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Compound of Interest

Compound Name: 5,9-Dioxodecanoic acid

Cat. No.: B15475448

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Comparative Analysis of Synthetic Routes to 5,9-Dioxodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes to **5,9-Dioxodecanoic acid**, a molecule of interest for various research and development applications. Due to the limited availability of direct published syntheses for this specific compound, this document outlines plausible synthetic strategies based on established organic chemistry principles. The comparison focuses on key metrics such as theoretical yield, reaction complexity, and the nature of starting materials.

Executive Summary

Three potential synthetic routes for **5,9-Dioxodecanoic acid** are presented and compared:

- **Alkylation of a β -Diketone:** This classical approach involves the alkylation of a readily available β -diketone, such as acetylacetone, with a suitable haloalkanoic acid derivative. This method offers a straightforward and convergent approach to the target molecule.
- **Ozonolysis of a Cyclic Alkene:** This strategy relies on the oxidative cleavage of a carbon-carbon double bond within a cyclic alkene precursor. The choice of the starting cycloalkene is critical for obtaining the desired dicarbonyl compound.

- **Oxidation of a Dihydroxy Acid:** This route involves the oxidation of a precursor molecule containing two hydroxyl groups at the 5th and 9th positions of a decanoic acid backbone. The success of this method depends on the availability of the diol precursor and the choice of a suitable oxidizing agent.

Data Presentation

Synthetic Route	Key Transformation	Starting Materials	Theoretical Yield (Estimated)	Purity (Estimated)	Reaction Time (Estimated)	Cost-Effectiveness (Estimated)
Route 1: Alkylation of β -Diketone	C-Alkylation	Acetylacetone, 5-bromopentanoic acid	60-70%	High	12-24 hours	Moderate
Route 2: Ozonolysis of Cyclic Alkene	Oxidative Cleavage	Cyclodecane-5-carboxylic acid	50-60%	Moderate to High	8-16 hours	Low to Moderate
Route 3: Oxidation of Dihydroxy Acid	Oxidation	5,9-Dihydroxydecanoic acid	70-80%	High	4-8 hours	High (if diol is readily available)

Experimental Protocols

Route 1: Alkylation of a β -Diketone (Based on similar procedures)

Step 1: Formation of the Dianion of Acetylacetone

- To a solution of sodium ethoxide (2.0 eq) in anhydrous ethanol, acetylacetone (1.0 eq) is added dropwise at 0 °C under an inert atmosphere.

- The reaction mixture is stirred at room temperature for 2 hours to ensure the complete formation of the disodioacetylacetone.

Step 2: Alkylation with 5-Bromopentanoic Acid

- A solution of 5-bromopentanoic acid (1.0 eq) in anhydrous dimethylformamide (DMF) is added to the solution of disodioacetylacetone at 0 °C.
- The reaction mixture is heated to 60 °C and stirred for 12-18 hours.
- The reaction is monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

- The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is acidified with 1 M HCl and extracted with ethyl acetate.
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by column chromatography on silica gel to afford **5,9-Dioxodecanoic acid**.

Route 2: Ozonolysis of a Cyclic Alkene (Hypothetical)

Step 1: Ozonolysis

- A solution of cyclodecene-5-carboxylic acid (1.0 eq) in a mixture of dichloromethane and methanol (1:1) is cooled to -78 °C.
- Ozone gas is bubbled through the solution until a blue color persists, indicating the complete consumption of the starting material.
- The excess ozone is removed by purging the solution with nitrogen gas.

Step 2: Reductive Work-up

- Dimethyl sulfide (2.0 eq) is added to the reaction mixture at -78 °C.
- The mixture is allowed to warm to room temperature and stirred for 12 hours.

Step 3: Purification

- The solvent is removed under reduced pressure.
- The residue is dissolved in ethyl acetate and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, concentrated, and purified by column chromatography to yield **5,9-Dioxodecanoic acid**.

Route 3: Oxidation of a Dihydroxy Acid (Hypothetical)

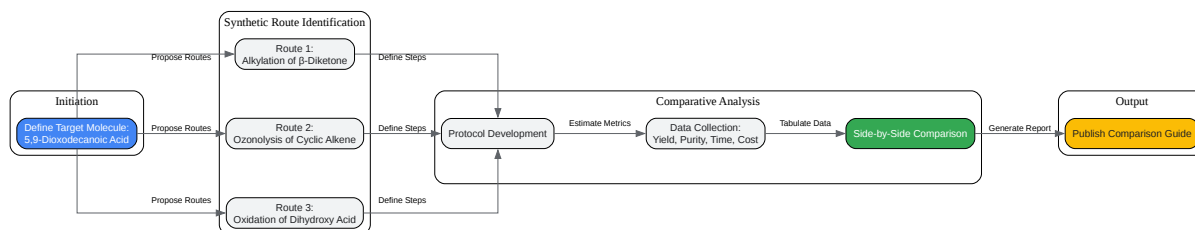
Step 1: Oxidation

- To a solution of 5,9-dihydroxydecanoic acid (1.0 eq) in acetone at 0 °C, Jones reagent (2.5 eq) is added dropwise.
- The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for an additional 2 hours.
- The reaction is monitored by TLC.

Step 2: Work-up and Purification

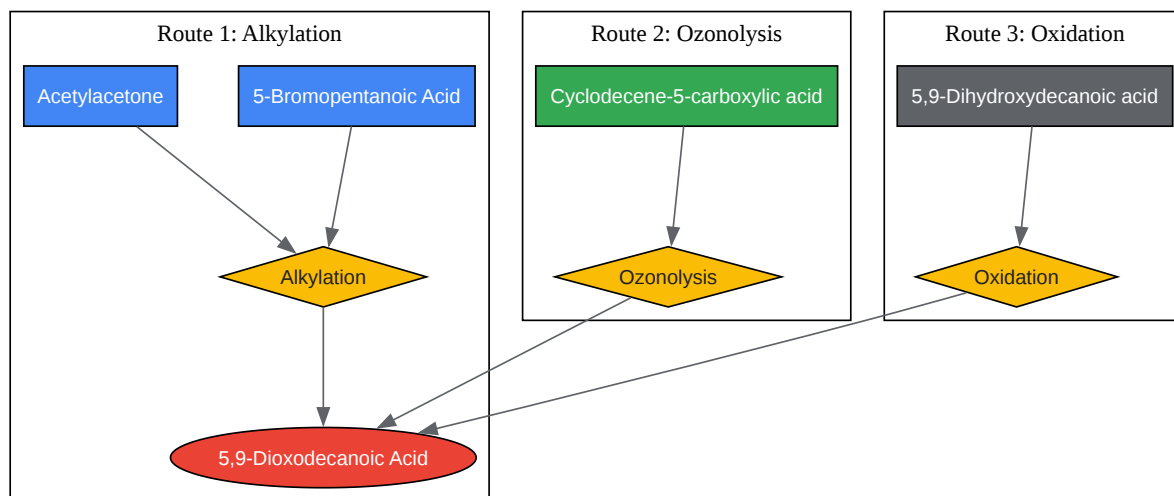
- The reaction is quenched by the addition of isopropanol.
- The mixture is filtered through a pad of Celite, and the filtrate is concentrated.
- The residue is dissolved in ethyl acetate and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, concentrated, and purified by column chromatography to give **5,9-Dioxodecanoic acid**.

Mandatory Visualization



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Caption: Workflow for the comparative study of synthetic routes.



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Caption: Overview of synthetic pathways to **5,9-Dioxodecanoic acid**.

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